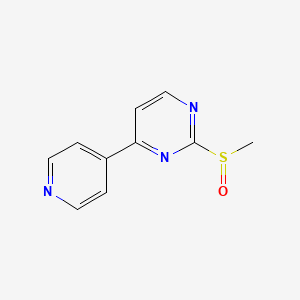
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol
Übersicht
Beschreibung
1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol, also known as DCBP, is an organic compound belonging to the class of piperidines. It is a colorless, odorless, and water-soluble compound with a molecular weight of 243.09 g/mol. DCBP is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, and as a catalyst for chemical reactions. It is also used in the development of new drugs, as well as in research on the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Piperidine derivatives have been studied for their potential as antimalarial agents. Specifically, structurally simple synthetic 1,4-disubstituted piperidines have shown high selectivity for resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of a hydroxyl group, as in “(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol”, could contribute greatly to the antiplasmodial activity, making it a promising candidate for further exploration as an antimalarial lead.
Anticancer Properties
Piperidine derivatives are being utilized in the development of anticancer drugs. Their structural versatility allows for the design of compounds that can target various pathways involved in cancer progression . The dichlorobenzyl group in the compound may enhance its ability to interact with cancerous cells, potentially leading to new therapeutic options.
Antiviral Applications
The piperidine nucleus is a common feature in many antiviral agents. These compounds can interfere with viral replication and are essential in the treatment of diseases such as HIV/AIDS and hepatitis . The structural features of “(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol” could be modified to optimize its antiviral activity.
Analgesic and Anti-inflammatory Uses
Piperidine derivatives are known for their analgesic and anti-inflammatory effects. They can modulate pain pathways and inflammatory responses, making them valuable in the treatment of chronic pain and inflammatory diseases . The compound’s ability to be functionalized further enhances its potential in this field.
Antipsychotic and Anti-Alzheimer’s Disease
These compounds have applications in neuropharmacology, particularly in the treatment of psychiatric disorders and neurodegenerative diseases like Alzheimer’s . Piperidine derivatives can cross the blood-brain barrier and interact with central nervous system receptors, which is crucial for their effectiveness in these applications.
Anticoagulant Properties
Piperidine derivatives also show promise as anticoagulants, which are important in the prevention of thrombosis . The specific interactions of the dichlorobenzyl group with blood components could be explored to develop new anticoagulant drugs.
Zukünftige Richtungen
“(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol” is a potential candidate for drug development and synthesis of complex. Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
Wirkmechanismus
They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The alcohol analogues were found to be the most active and most selective for the parasite with three promising hit molecules identified among them, suggesting the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Eigenschaften
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJTTKQWBBMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



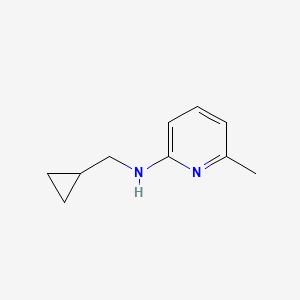
![Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate](/img/structure/B1465460.png)
![3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1465461.png)
![4-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1465462.png)
![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)
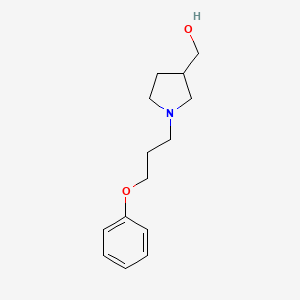
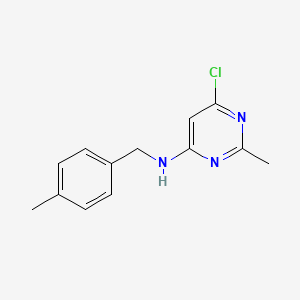
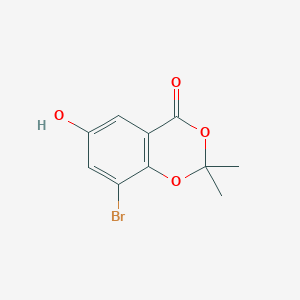
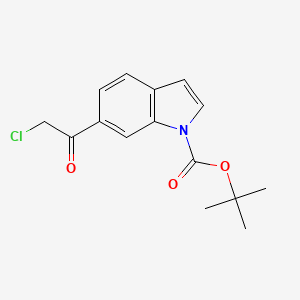
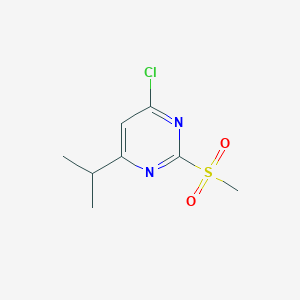
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)
![3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid](/img/structure/B1465477.png)

